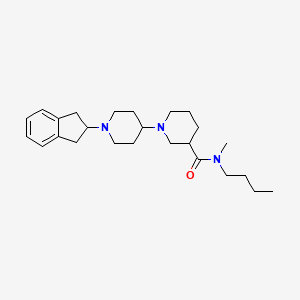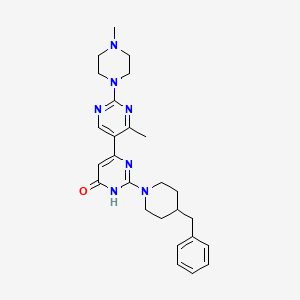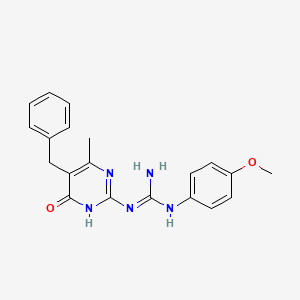![molecular formula C17H19N3O2 B5976995 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide, also known as DPI, is a chemical compound that belongs to the class of indanone derivatives. DPI has been widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide inhibits the activity of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This binding prevents the transfer of electrons from NADPH to the enzyme's heme group, which is required for the generation of ROS. As a result, this compound effectively reduces the levels of ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the production of ROS in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK, which are involved in inflammation and cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by increasing the levels of ROS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide in lab experiments is its ability to effectively reduce the levels of ROS in cells. This makes this compound a useful tool for studying the effects of ROS on various cellular processes. However, this compound has been shown to have some limitations in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can interact with other cellular components, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide. One direction is to study the effects of this compound on various disease models, including cancer, inflammation, and neurodegenerative diseases. Another direction is to develop new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further research is needed to understand the long-term effects of this compound on cellular processes and to identify potential side effects.
Synthesemethoden
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-oxo-1-indanecarboxylic acid chloride in the presence of triethylamine. The reaction occurs in anhydrous dichloromethane at room temperature and is followed by purification through column chromatography. The yield of this compound obtained through this method is typically around 60%.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide has been widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects. This compound has been shown to inhibit the activity of NADPH oxidase, an enzyme that plays a crucial role in the generation of reactive oxygen species (ROS) in cells. This compound has also been used to study the effects of ROS on various cellular processes, including cell signaling, gene expression, and apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-9-12(2)20(19-11)8-7-18-17(22)15-10-16(21)14-6-4-3-5-13(14)15/h3-6,9,15H,7-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKPMZVHMKKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CC(=O)C3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(ethylsulfonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5976915.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B5976918.png)
![N-isopropyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5976919.png)
![2-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B5976926.png)
![2-(3-ethoxy-4-hydroxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5976932.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(2-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976938.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]-2-thiophenecarboxamide](/img/structure/B5976943.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5976948.png)
![1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5976972.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)


